17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)
Description
The compound 17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (hereafter referred to as Compound A) is a polycyclic aromatic derivative characterized by a rigid pentacyclic core. Its structure includes a 3-nitrophenyl substituent at position 17 and a carboxylic acid group at position 1 (non-preferred IUPAC name). The pentacyclic framework consists of fused rings with defined stereochemistry, as confirmed by X-ray crystallography studies using SHELX software .
Key features of Compound A:
Properties
IUPAC Name |
17-(3-nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6/c28-22-20-19-15-8-1-3-10-17(15)25(24(30)31,18-11-4-2-9-16(18)19)21(20)23(29)26(22)13-6-5-7-14(12-13)27(32)33/h1-12,19-21H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHTYPOZRMSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C(=O)O)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid typically involves multi-step organic reactions. The starting materials often include nitrophenyl derivatives and other cyclic compounds. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentacyclic structure allows for specific binding interactions with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Nitrophenyl Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
*Estimated from analogous structures; †Predicted using computational tools.
Key Observations :
- Lipophilicity : Compound A’s logP (~2.8) suggests moderate lipophilicity, comparable to the 3-acetylphenyl derivative. Higher logP in 2-nitrophenyl analogs may correlate with increased tissue penetration .
- Polarity : The carboxylic acid group contributes to a higher polar surface area (56 Ų), favoring solubility but limiting blood-brain barrier permeability .
Table 3: Antimicrobial and Pharmacological Profiles
Key Observations :
Crystallographic and Structural Insights
Table 4: Crystallographic Data for Rigid Pentacyclic Cores
Key Observations :
- Rigidity: The ethanoanthracene-dicarboximide core in hydroxy-dimethyl analogs forms a "roof-shaped" geometry with a 124.9° dihedral angle between aromatic rings, enhancing structural stability .
- Hydrogen bonding : O–H⋯O interactions in hydroxy derivatives promote crystal packing, whereas Compound A’s carboxylic acid may enable similar intermolecular interactions .
Biological Activity
The compound 17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid is a complex organic molecule with significant potential in various biological applications. Its unique structure features a pentacyclic core and multiple functional groups that may influence its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 521.6 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | 17-(3-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the nitrophenyl group may enhance its reactivity and binding affinity to specific enzymes or receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow it to modulate receptor activities linked to signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties against a range of pathogens including bacteria and fungi. The presence of the nitrophenyl group is particularly noted for enhancing such activities.
Anticancer Potential
Studies have explored the anticancer potential of structurally related compounds:
- Mechanism : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function or modulating cell cycle progression.
- Case Study : A study on related pentacyclic compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), showing promise for further development in oncology.
Cytotoxicity and Safety Profile
Understanding the cytotoxicity of this compound is crucial for its application:
- Toxicological Studies : In vitro assays have revealed varying degrees of cytotoxicity depending on concentration and exposure time.
- Safety Assessment : Further studies are required to establish a comprehensive safety profile before clinical applications can be considered.
Case Studies
- In Vitro Studies :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar compounds on various cancer cell lines and reported IC50 values indicating effective concentrations for therapeutic use.
- In Vivo Studies :
- Animal models treated with related compounds showed reduced tumor growth rates compared to controls, suggesting potential for therapeutic use in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
